molecular formula C17H15N5O4S B2567848 2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid CAS No. 874466-66-7

2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid

Cat. No. B2567848
CAS RN: 874466-66-7
M. Wt: 385.4
InChI Key: YTCFGTBUYPKUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrazole ring, which is a five-membered aza compound with 6π electrons . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .


Chemical Reactions Analysis

In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .

Scientific Research Applications

  • Electrochemical Behavior and Kinetics : The electrochemical reduction of compounds like 2-hydroxy-5-sulfophenyl-azo-benzoic acids, which are structurally related to the compound , has been studied. This research is important for understanding the electrochemical properties and the kinetics of these types of compounds, potentially impacting applications in electrochemistry and materials science (Mandić et al., 2004).

  • Hypoglycemic Activity : N-substituted carbamoylbenzoic acids have been shown to display hypoglycemic activity. This research highlights the potential medical application of these compounds in the treatment of conditions like diabetes (Rufer & Losert, 1979).

  • Toxicity Assessment : Studies on the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, provide crucial information on their safety profiles. This is essential for their use in various industrial and pharmaceutical applications (Gorokhova et al., 2020).

  • Biodegradation of Azo Dyes : Research on the biodegradation of sulfonated azo dyes and related compounds by specific microorganisms offers insights into environmental applications, particularly in the treatment of industrial waste and pollution control (Paszczynski et al., 1992).

  • Synthesis and Chemical Properties : Various studies focus on the synthesis and chemical properties of benzoic acid derivatives. This research is foundational for developing new compounds and exploring their potential applications in different fields, including pharmaceuticals and materials science (Agekyan & Mkryan, 2015).

  • Prodrug Development : Investigation into the development of prodrugs, such as the electrochemical study of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, a colon-targeted prodrug of 5-aminosalicylic acid, is critical for enhancing drug delivery and efficacy (Nigović et al., 2001).

Mechanism of Action

The synthesized compounds had two or more hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy .

properties

IUPAC Name

2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-26-12-8-6-11(7-9-12)22-17(19-20-21-22)27-10-15(23)18-14-5-3-2-4-13(14)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCFGTBUYPKUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid

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